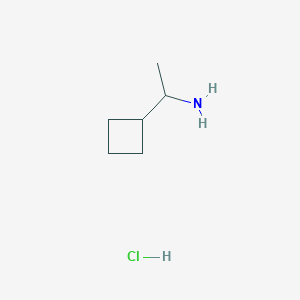
1-Cyclobutylethanamine hydrochloride
Overview
Description
1-Cyclobutylethanamine hydrochloride is a chemical compound with the molecular formula C6H14ClN . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 1-Cyclobutylethanamine hydrochloride is 1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H . This indicates the structural formula of the compound. For a detailed molecular structure, it is recommended to refer to specialized databases or software.Physical And Chemical Properties Analysis
1-Cyclobutylethanamine hydrochloride is a solid substance at room temperature . It has a molecular weight of 135.64 .Scientific Research Applications
Synthesis of Strained Hydrocarbons
1-Cyclobutylethanamine hydrochloride can be utilized in the synthesis of strained hydrocarbons like bicyclo[1.1.0]butane. Its reactivity can be harnessed to access new regions of chemical space, particularly through photoredox catalysis to promote single-electron oxidation .
Cycloaddition Reactions
The compound’s radical cations are valuable in [2π+2σ] cycloaddition reactions. These reactions are notable for their regio- and diastereoselectivity and can employ a broad range of alkene classes, including non-activated alkenes .
Development of Pharmacokinetics Profiles
The physicochemical properties of 1-Cyclobutylethanamine hydrochloride, such as high GI absorption and BBB permeant, make it a candidate for developing pharmacokinetics profiles in medicinal chemistry .
Chemical Synthesis
In chemical synthesis, this compound can be used as an intermediate or a reagent due to its solid physical form and stability at room temperature under an inert atmosphere .
Material Science Research
Its unique chemical structure could potentially be applied in material science research to create novel materials with specific properties, such as enhanced durability or conductivity .
Chromatography
The compound could find applications in chromatography as a standard or reference compound, aiding in the separation of complex mixtures based on its known retention time and behavior .
Life Science Research
Lastly, in life science research, it might be used in the study of biological systems, possibly as a tracer or a probe to understand biochemical pathways and interactions .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-cyclobutylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHYWKUHCPUOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



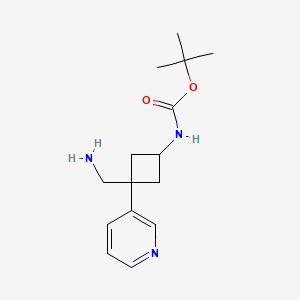
![4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine](/img/structure/B1468240.png)
![[6-(3-Fluorophenyl)-3-pyridinyl]-N-{[6-(3-fluorophenyl)-3-pyridinyl]methyl}methanamine](/img/structure/B1468241.png)

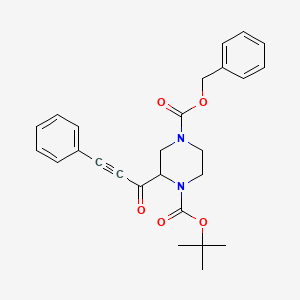
![6-(tert-Butyl) 3-ethyl 1-tetrahydro-2H-pyran-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B1468247.png)
![1-[5-[1-(tert-Butoxy)ethyl]-1-(3-fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol](/img/structure/B1468248.png)
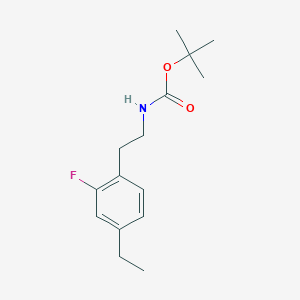
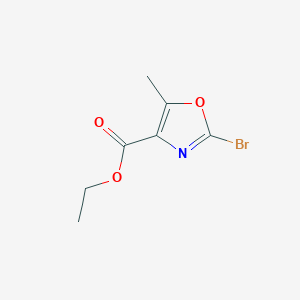

![(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B1468254.png)
![[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468258.png)

![[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid](/img/structure/B1468261.png)